molecular formula C20H26N2OS B8513296 1-Propanone, 1-[4-(phenylamino)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]- CAS No. 61086-25-7

1-Propanone, 1-[4-(phenylamino)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-

Cat. No. B8513296
CAS RN: 61086-25-7
M. Wt: 342.5 g/mol
InChI Key: PRGVWTUUVSZHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanone, 1-[4-(phenylamino)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]- is a useful research compound. Its molecular formula is C20H26N2OS and its molecular weight is 342.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanone, 1-[4-(phenylamino)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanone, 1-[4-(phenylamino)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61086-25-7

Product Name

1-Propanone, 1-[4-(phenylamino)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-

Molecular Formula

C20H26N2OS

Molecular Weight

342.5 g/mol

IUPAC Name

1-[4-anilino-1-(2-thiophen-2-ylethyl)piperidin-4-yl]propan-1-one

InChI

InChI=1S/C20H26N2OS/c1-2-19(23)20(21-17-7-4-3-5-8-17)11-14-22(15-12-20)13-10-18-9-6-16-24-18/h3-9,16,21H,2,10-15H2,1H3

InChI Key

PRGVWTUUVSZHJA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1(CCN(CC1)CCC2=CC=CS2)NC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4.1 parts of 2-thiopheneethanol, methanesulfonate ester, 3.5 parts of 1-[4-(phenylamino)-4-piperidinyl]-1-propanone, 5.3 parts of sodium carbonate and 120 parts of 4-methyl-2-pentanone is stirred and refluxed for 18 hours. After cooling to room temperature, the reaction mixture is poured onto water and the layers are separated. The organic phase is dried, filtered and evaporated. The oily residue is purified by column-chromatography over silicagel using a mixture of trichloromethane and 5% of methanol as eluent. The pure fractions are collected and the eluent is evaporated. The solid residue is crystallized from 2,2'-oxybispropane. The product is filtered off and dried, yielding 1-{4-(phenylamino)-1-[2-(2-thienyl)ethyl]-4-piperidinyl}-1-propanone; mp. 127.1° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methanesulfonate ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.